molecular formula C20H25NO3 B3111518 Tert-butyl 4-(benzyloxy)phenethylcarbamate CAS No. 182921-01-3

Tert-butyl 4-(benzyloxy)phenethylcarbamate

Cat. No. B3111518
Key on ui cas rn: 182921-01-3
M. Wt: 327.4 g/mol
InChI Key: DWZRLMLJTRDOJE-UHFFFAOYSA-N
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Patent
US08895568B2

Procedure details

To a suspension of potassium carbonate (K2CO3; 1.4 grams (g), 10.11 millimole (mmol)) in acetone (40 milliliters (mL)) was added bromomethylbenzene (1.73 g, 10.11 mmol) and tert-butyl 2-(4-hydroxyphenyl)ethylcarbamate (2 g, 8.4 mmol). The reaction mixture was heated at reflux for 15 hours (h) and then concentrated in vacuo. The residue was partitioned between diethyl ether (Et2O) and water (H2O), and the organic fraction was washed with brine, dried over sodium sulfate (Na2SO4), suction filtered, and concentrated in vacuo. The residue was purified by silica gel (SiO2) flash chromatography with 25% Et2O in hexane to afford [2-(4-benzyloxyphenyl)-ethyl]-carbamic acid tert-butyl ester as a white solid (2.4 g). This was dissolved in CH2Cl2 (50 mL) and trifluoroacetic acid (5 mL) was added. After stirring 16 h, the solvent was removed in vacuo, and the residue was redissolved in CH2Cl2, washed with 1M sodium hydroxide (NaOH), dried (Na2SO4) and filtered. The solvent was removed in vacuo to yield 2-(4-benzyloxyphenyl)-ethylamine (1.5 g). This was used without purification in the next step.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][CH2:23][NH:24][C:25](=[O:31])[O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:18][CH:17]=1>CC(C)=O>[C:27]([O:26][C:25](=[O:31])[NH:24][CH2:23][CH2:22][C:19]1[CH:18]=[CH:17][C:16]([O:15][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:21][CH:20]=1)([CH3:28])([CH3:30])[CH3:29] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
BrCC1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCNC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours (h)
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between diethyl ether (Et2O) and water (H2O)
WASH
Type
WASH
Details
the organic fraction was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (Na2SO4), suction
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel (SiO2) flash chromatography with 25% Et2O in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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